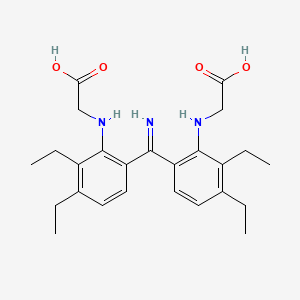

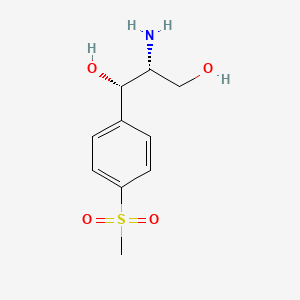

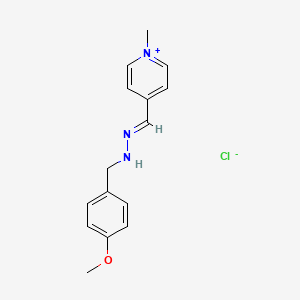

4-(((4-Methoxyphenyl)methylhydrazono)methyl)-1-methylpyridinium chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

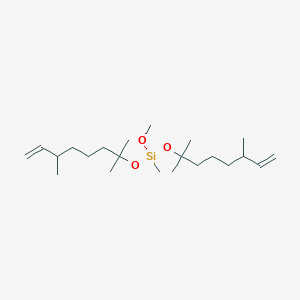

EINECS 300-463-1, also known as linolenic acid, is a polyunsaturated omega-3 fatty acid. It is commonly found in plant oils and is essential for human health. Linolenic acid is a precursor to other omega-3 fatty acids, such as eicosapentaenoic acid and docosahexaenoic acid, which play crucial roles in cellular functions and overall health .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Linolenic acid can be synthesized through various chemical processes. One common method involves the hydrolysis of triglycerides found in plant oils, followed by purification through distillation or crystallization. The reaction conditions typically include the use of a strong base, such as sodium hydroxide, to catalyze the hydrolysis reaction .

Industrial Production Methods

Industrially, linolenic acid is primarily extracted from plant oils, such as flaxseed oil, soybean oil, and canola oil. The extraction process involves pressing the seeds to obtain the oil, followed by refining to remove impurities. The refined oil is then subjected to fractional distillation to isolate linolenic acid .

Análisis De Reacciones Químicas

Types of Reactions

Linolenic acid undergoes various chemical reactions, including oxidation, hydrogenation, and esterification.

Oxidation: Linolenic acid is prone to oxidation due to its multiple double bonds. This reaction can lead to the formation of hydroperoxides and other oxidative degradation products.

Hydrogenation: This reaction involves the addition of hydrogen to the double bonds of linolenic acid, converting it into a more saturated fatty acid. This process is commonly used in the food industry to produce partially hydrogenated oils.

Esterification: Linolenic acid can react with alcohols to form esters, which are used in various industrial applications.

Common Reagents and Conditions

Oxidation: Common reagents include oxygen or air, often in the presence of a catalyst such as cobalt or manganese salts.

Hydrogenation: This reaction typically requires a metal catalyst, such as palladium or nickel, under high pressure and temperature.

Esterification: Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are commonly used to facilitate the reaction.

Major Products Formed

Oxidation: Hydroperoxides, aldehydes, and ketones.

Hydrogenation: Partially or fully hydrogenated fatty acids.

Esterification: Fatty acid esters.

Aplicaciones Científicas De Investigación

Linolenic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various chemical compounds, including other omega-3 fatty acids.

Biology: Linolenic acid is studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.

Medicine: Research has shown that linolenic acid has anti-inflammatory properties and may help reduce the risk of chronic diseases, such as cardiovascular disease and arthritis.

Industry: It is used in the production of biodegradable plastics, lubricants, and coatings.

Mecanismo De Acción

Linolenic acid exerts its effects through several mechanisms:

Cell Membrane Integration: It is incorporated into cell membranes, affecting their fluidity and function.

Eicosanoid Production: Linolenic acid is converted into eicosanoids, which are signaling molecules that play roles in inflammation and immune responses.

Gene Expression: It can modulate the expression of genes involved in lipid metabolism and inflammation.

Comparación Con Compuestos Similares

Linolenic acid is often compared with other omega-3 fatty acids, such as eicosapentaenoic acid and docosahexaenoic acid.

Eicosapentaenoic Acid (EPA): Both linolenic acid and eicosapentaenoic acid are involved in anti-inflammatory processes, but eicosapentaenoic acid is more potent in reducing inflammation.

Docosahexaenoic Acid (DHA): Docosahexaenoic acid is crucial for brain health and development, whereas linolenic acid serves as a precursor to both eicosapentaenoic acid and docosahexaenoic acid.

List of Similar Compounds

- Eicosapentaenoic acid (EPA)

- Docosahexaenoic acid (DHA)

- Alpha-linolenic acid

- Gamma-linolenic acid

Propiedades

Número CAS |

93940-65-9 |

|---|---|

Fórmula molecular |

C15H18ClN3O |

Peso molecular |

291.77 g/mol |

Nombre IUPAC |

1-(4-methoxyphenyl)-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]methanamine;chloride |

InChI |

InChI=1S/C15H17N3O.ClH/c1-18-9-7-14(8-10-18)12-17-16-11-13-3-5-15(19-2)6-4-13;/h3-10,12H,11H2,1-2H3;1H |

Clave InChI |

RFJMBPVMHMWBRM-UHFFFAOYSA-N |

SMILES isomérico |

C[N+]1=CC=C(C=C1)/C=N/NCC2=CC=C(C=C2)OC.[Cl-] |

SMILES canónico |

C[N+]1=CC=C(C=C1)C=NNCC2=CC=C(C=C2)OC.[Cl-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.